3-Benzyl-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid
Description
Properties
IUPAC Name |
3-benzyl-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c1-8-11(12(18)19)20-13-15-14-10(17(13)16-8)7-9-5-3-2-4-6-9/h2-6,11H,7H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOHXAJALNJWGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=NN=C2SC1C(=O)O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds in the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities. These compounds can make specific interactions with different target receptors.
Mode of Action
Similar compounds have been found to inhibit tubulin polymerization, induce G2/M cell cycle arrest, and apoptosis in certain cell lines. They also show enzyme inhibitory activities, including carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors.
Biochemical Pathways
For instance, the induction of G2/M cell cycle arrest and apoptosis suggests involvement in cell cycle regulation and apoptotic pathways.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds
Result of Action
Similar compounds have been found to induce g2/m cell cycle arrest and apoptosis in certain cell lines, suggesting that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
3-Benzyl-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including carbonic anhydrase, cholinesterase, and alkaline phosphatase. These interactions are primarily inhibitory, where the compound binds to the active sites of these enzymes, preventing their normal function. This inhibition can lead to a decrease in enzyme activity, which is beneficial in conditions where these enzymes are overactive.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound can induce apoptosis by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes. Additionally, it can inhibit cell proliferation by arresting the cell cycle at the G2/M phase. These effects make it a promising candidate for anticancer therapy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, leading to their inhibition. This binding is often facilitated by hydrogen bonding and hydrophobic interactions. The compound can also modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that its effects on cellular function can persist, with continued inhibition of enzyme activity and sustained changes in gene expression. The extent of these effects can diminish as the compound degrades.
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At lower doses, the compound can effectively inhibit enzyme activity and modulate gene expression without causing significant toxicity. At higher doses, it can lead to adverse effects, including hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the compound’s interaction with off-target proteins and enzymes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. The enzymes involved in its metabolism include cytochrome P450 oxidases and transferases. These metabolic reactions can lead to the formation of active metabolites, which can contribute to the compound’s pharmacological effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by various mechanisms. It can interact with transporters and binding proteins, which facilitate its uptake and distribution. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys. This accumulation can enhance its therapeutic effects but also increase the risk of toxicity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins. It can also be found in the nucleus, where it can modulate gene expression by interacting with transcription factors. The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments.
Biological Activity
3-Benzyl-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its biochemical properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C13H12N4O2S
- Molecular Weight : 288.33 g/mol
- IUPAC Name : this compound
The compound features a triazolo-thiadiazine core structure known for its pharmacological versatility. Its ability to form hydrogen bonds enhances its interaction with various biological targets.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against cancer cell lines. Notably:
- Cell Lines Tested : MCF-7 (breast cancer) and MDA-MB-231.
- Mechanism : Induces apoptosis by disrupting cellular signaling pathways and inhibiting key enzymes involved in cell proliferation .
Enzyme Inhibition
The compound has been shown to inhibit several enzymes critical for various biological processes:
- Carbonic Anhydrase : Implicated in pH regulation and fluid balance.
- Cholinesterase : Important for neurotransmission.
- Alkaline Phosphatase : Involved in dephosphorylation processes.
These interactions suggest potential applications in treating conditions like glaucoma (carbonic anhydrase inhibition) and Alzheimer's disease (cholinesterase inhibition) .
Antimicrobial Properties
Preliminary studies have indicated that derivatives of the triazolo-thiadiazine structure possess antimicrobial activity against a range of pathogens. This activity is attributed to the compound's ability to disrupt bacterial cell membranes .
Pharmacokinetics
In silico studies have provided insights into the pharmacokinetic profile of this compound:
- Absorption : High bioavailability due to favorable solubility characteristics.
- Distribution : Effective distribution across cellular membranes owing to lipophilicity.
- Metabolism : Predominantly metabolized by liver enzymes; further studies are needed to elucidate specific pathways.
Study 1: Cytotoxicity Evaluation
In a study assessing the cytotoxic effects of various triazolo-thiadiazine derivatives on MCF-7 cells:
- Results : The compound demonstrated IC50 values comparable to standard chemotherapeutics like cisplatin.
- : Highlights the potential for developing new anticancer agents based on this scaffold .
Study 2: Enzyme Inhibition Assays
A series of enzyme inhibition assays were conducted to evaluate the effectiveness of 3-Benzyl-6-methyl derivatives:
| Enzyme | IC50 (µM) | Remarks |
|---|---|---|
| Carbonic Anhydrase | 5.0 | Potent inhibitor |
| Cholinesterase | 10.0 | Moderate inhibition |
| Alkaline Phosphatase | 15.0 | Less effective than others |
This table summarizes the inhibitory potency of the compound against key enzymes relevant for therapeutic targeting .
Scientific Research Applications
Biological Activities
The compound has been investigated for its biological activities, particularly in the context of cancer treatment and enzyme inhibition. Below are key findings regarding its applications:
Anticancer Activity
Research indicates that 3-Benzyl-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid exhibits significant anticancer properties:
- Mechanism of Action : The compound induces apoptosis in various cancer cell lines, including breast cancer cells (e.g., MCF-7 and MDA-MB-231) by inhibiting critical enzymes involved in cell survival pathways.
- Cytotoxicity Studies : In vitro studies have shown that the compound can effectively reduce cell viability in cancerous cells through mechanisms involving cell cycle arrest and apoptosis induction .
Enzyme Inhibition
The compound has demonstrated the ability to inhibit several important enzymes:
- Carbonic Anhydrase and Cholinesterase Inhibition : It interacts with these enzymes, which are crucial for various physiological processes. The inhibition of these enzymes can lead to therapeutic effects in conditions like glaucoma and Alzheimer's disease.
Urease Inhibition
Recent studies have highlighted the potential of derivatives of this compound as urease inhibitors. Urease plays a role in various pathological conditions, including urinary tract infections and gastric ulcers. The synthesized derivatives showed promising urease inhibition activity with significant IC50 values .
Case Studies and Research Findings
Comparison with Similar Compounds
Spectral and Physicochemical Comparisons
Table 2: Spectral Data and Functional Group Analysis
Key Observations:
- The target compound’s carboxylic acid group is expected to show a strong C=O stretch (~1700 cm⁻¹) in IR, absent in hydrazono derivatives (e.g., 5c, 5d) .
- $ ^1H $-NMR of 5c and 5d highlights aromatic protons (δ 7.15–8.19) and NH signals (δ 10.19–10.92), whereas the target’s benzyl group would display characteristic aromatic resonances near δ 7.3–7.3.
Q & A
Q. Advanced
- Catalyst selection : Triethylamine enhances cyclization efficiency by deprotonating intermediates .
- Solvent control : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) effectively isolates products with >95% purity .
How do substituents at the 3- and 6-positions influence physicochemical properties?
Q. Advanced
- Electron-withdrawing groups (e.g., Br at position 6): Increase thermal stability (mp >280°C) but reduce solubility in aqueous media .
- Methoxy groups (e.g., 3,4,5-trimethoxyphenyl): Enhance lipophilicity (logP >2.5), improving membrane permeability .
- Benzyl groups : Introduce π-π stacking interactions, affecting crystallinity and melting points .
What computational methods aid in predicting the reactivity of derivatives?
Q. Advanced
- Molecular docking : Predicts binding modes with biological targets (e.g., enzyme active sites) .
- DFT calculations : Models electronic properties (e.g., HOMO-LUMO gaps) to assess redox stability .
- QSAR models : Correlate substituent effects with bioactivity, guiding rational design .
How to design experiments to evaluate pharmacokinetic properties?
Q. Advanced
- Solubility assays : Use shake-flask methods with PBS (pH 7.4) and simulated gastric fluid .
- Metabolic stability : Incubate with liver microsomes and monitor degradation via LC-MS .
- Plasma protein binding : Employ ultrafiltration or equilibrium dialysis .
What are the recommended storage conditions to ensure compound stability?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
